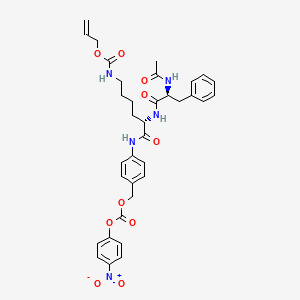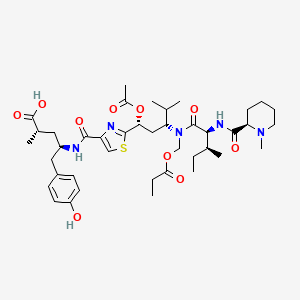
Tubulysin C
概要
説明
Tubulysin C is a member of the tubulysin family , which comprises antimitotic tetrapeptides. These compounds were first isolated from myxobacteria and have garnered significant interest due to their exceptionally potent anticancer activity . Tubulysins primarily target tubulin polymerization, making them promising candidates for cancer treatment .
Synthesis Analysis
The synthesis of tubulysins has been a challenging endeavor due to their scarcity in natural sources. Researchers have made significant progress in total synthesis and analog development. Insights gained from synthetic efforts have contributed to understanding structure-activity relationships (SAR) , which is crucial for optimizing their therapeutic potential .
Molecular Structure Analysis
Tubulysin C’s molecular structure consists of a tetrapeptide backbone. The exact arrangement of amino acids determines its biological activity. Detailed structural studies have revealed the specific configuration responsible for its potent antiproliferative effects .
Chemical Reactions Analysis
While tubulysins’ biosynthesis remains elusive, synthetic chemistry has enabled the exploration of various chemical reactions to modify their structure. Researchers have investigated diverse strategies to create analogs with improved properties. These efforts include functional group modifications, cyclization reactions, and bioconjugation methods .
Physical And Chemical Properties Analysis
- Bioavailability : Challenges in natural product isolation impact their bioavailability, but synthetic analogs aim to improve this aspect .
科学的研究の応用
Targeted Therapy Development
Tubulysins, including Tubulysin C, have garnered significant attention for their potent cytotoxicity against a wide range of human cancer cell lines, including those that are multidrug-resistant. These properties make tubulysins an essential tool in developing targeted therapies. They are widely pursued as payloads in the development of novel small molecule drug conjugates (SMDCs) and antibody-drug conjugates (ADCs). The design and synthesis of novel tubulysin analogues, as demonstrated by Leverett et al. (2016), have led to a discovery of a number of potent cytotoxic tubulysin analogues, providing a foundation for the development of tubulysin-based ADCs (Leverett et al., 2016).
Structure-Activity Relationships
Studies on the structure-activity relationships of tubulysins have been vital in identifying stable tubulysin analogues that maintain their potency and affinity for tubulin. Courter et al. (2020) conducted such studies to find C-11 alkoxy analogues of tubulysin that possess comparable biological activity to tubulysin M with significantly improved plasma stability, which is crucial in the treatment of multidrug-resistant cell types (Courter et al., 2020).
Antimitotic Activity
Tubulysin A, a closely related compound, has shown antimitotic activity by inducing depletion of cell microtubules and triggering apoptosis. Its ability to inhibit tubulin polymerization more effectively than other compounds like vinblastine makes it a significant subject for cancer drug development (Khalil et al., 2006).
ADC Stability and Effectiveness
Stabilizing tubulysin ADCs to enhance their activity against multidrug-resistant tumors has been a focus of research. Staben et al. (2017) reported a strategy to prepare stable and bioreversible conjugates of tubulysins to antibodies without losing activity. They addressed the issue of metabolism of a critical acetate ester of the drug in vivo, which resulted in diminished conjugate activity (Staben et al., 2017).
作用機序
Tubulysins disrupt microtubule dynamics by inhibiting tubulin polymerization. They bind to tubulin subunits, preventing proper microtubule assembly during cell division. This leads to cell cycle arrest and apoptosis. Their validated mechanism of action makes them attractive candidates for overcoming drug-resistant cancers .
Safety and Hazards
特性
IUPAC Name |
(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-(propanoyloxymethyl)amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H61N5O10S/c1-9-25(5)36(44-38(51)32-13-11-12-18-45(32)8)40(52)46(23-55-35(49)10-2)33(24(3)4)21-34(56-27(7)47)39-43-31(22-57-39)37(50)42-29(19-26(6)41(53)54)20-28-14-16-30(48)17-15-28/h14-17,22,24-26,29,32-34,36,48H,9-13,18-21,23H2,1-8H3,(H,42,50)(H,44,51)(H,53,54)/t25-,26-,29+,32+,33+,34+,36-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCNGJHOIKMMCG-UZRVFEFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N(COC(=O)CC)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H61N5O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
816.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tubulysin C | |
CAS RN |
205304-88-7 | |
| Record name | Tubulysin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205304887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TUBULYSIN C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/072P54KU0L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



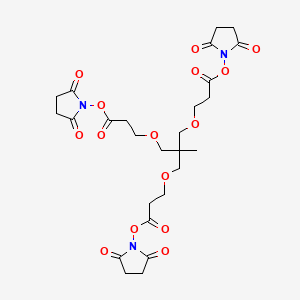
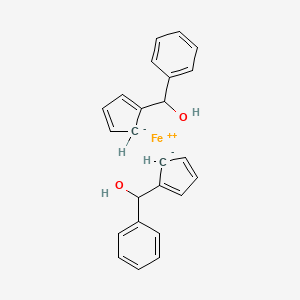
![tert-Butyl (5-hydroxy-1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B3182000.png)
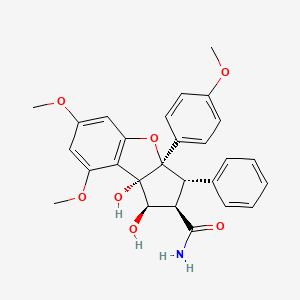

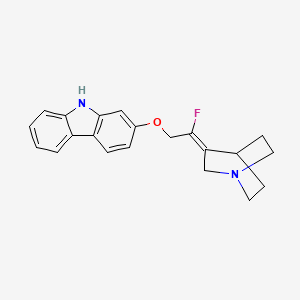


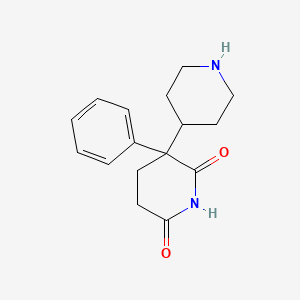
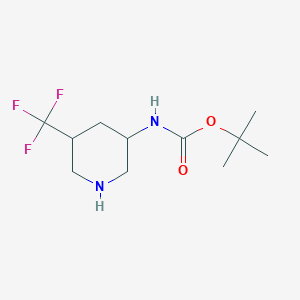
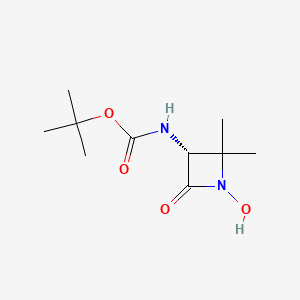
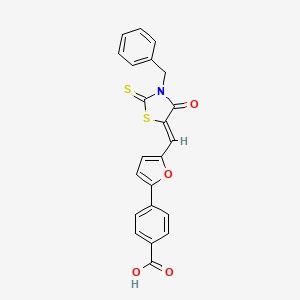
![3-[[(1R,3R,4R,7S)-1-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B3182076.png)
